Product packaging for Hexamethoxymethylmelamine(Cat. No.:CAS No. 3089-11-0)

Hexamethoxymethylmelamine

Cat. No.: B1676339
CAS No.: 3089-11-0
M. Wt: 390.44 g/mol
InChI Key: BNCADMBVWNPPIZ-UHFFFAOYSA-N
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Description

Hexa(methoxymethyl)melamine (HMMM) (CAS: 3089-11-0 or 68002-20-0) is a hemiaminal ether and melamine resin widely utilized as a highly effective crosslinking agent in industrial and materials science research . Its primary applications include the development of high-performance coatings for cans, coils, and automobiles, as well as its role as an organic vulcanizing agent in the production of vehicle tires, where it significantly improves the adhesion between rubber and reinforcing steel cords . In scientific studies, HMMM is a compound of emerging environmental concern; it is a mobile contaminant that slowly leaches from tire wear particles into urban watersheds via road runoff, and it has been detected in global waterways, making it a critical target for environmental monitoring and toxicological studies . In the environment, HMMM is transformed but not mineralized. Under aerobic conditions, such as in wastewater treatment plants or surface waters, it undergoes biodegradation, generating a range of transformation products including TetraMMM and DiMMM . Some of these products are persistent and mobile, allowing them to pass through water treatment systems and potentially contaminate raw waters used for drinking water production . Researchers value HMMM for investigating the environmental fate of persistent and mobile organic compounds (PMOCs). This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H30N6O6 B1676339 Hexamethoxymethylmelamine CAS No. 3089-11-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N6O6/c1-22-7-19(8-23-2)13-16-14(20(9-24-3)10-25-4)18-15(17-13)21(11-26-5)12-27-6/h7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCADMBVWNPPIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN(COC)C1=NC(=NC(=N1)N(COC)COC)N(COC)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27936-91-0
Record name 1,3,5-Triazine-2,4,6-triamine, N2,N2,N4,N4,N6,N6-hexakis(methoxymethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID9027520
Record name Hexa(methoxymethyl)melamine
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Molecular Weight

390.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Liquid; NKRA
Record name 1,3,5-Triazine-2,4,6-triamine, N2,N2,N4,N4,N6,N6-hexakis(methoxymethyl)-
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CAS No.

3089-11-0
Record name Hexakis(methoxymethyl)melamine
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Record name Metazin
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Record name 1,3,5-Triazine-2,4,6-triamine, N2,N2,N4,N4,N6,N6-hexakis(methoxymethyl)-
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Record name Hexa(methoxymethyl)melamine
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Record name Hexakis(methoxymethyl)melamine
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Record name HEXAKIS(METHOXYMETHYL)MELAMINE
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Synthetic Methodologies and Reaction Pathway Analysis of Hexa Methoxymethyl Melamine

Fundamental Synthesis Mechanisms of HMMM

The synthesis of HMMM is a well-established industrial process that begins with the reaction of melamine (B1676169) and formaldehyde (B43269) to create a hydroxymethylated intermediate, which is then etherified with methanol (B129727).

The initial step in the synthesis of HMMM is the formation of Hexamethylolmelamine (B1198809) (HMM), a hexafunctional compound, through the hydroxymethylation of melamine. sciopen.com This reaction involves the addition of formaldehyde to the amino groups of the melamine molecule.

The primary reagents for this stage are melamine and formaldehyde. Formaldehyde is often used as an aqueous solution (formalin) or in its solid polymer form, paraformaldehyde. google.com The reaction is typically conducted under alkaline conditions, which catalyzes the addition of formaldehyde to the melamine. Common catalysts include inorganic bases such as sodium hydroxide, potassium hydroxide, or sodium carbonate. google.com

The molar ratio of formaldehyde to melamine is a critical parameter that influences the degree of hydroxymethylation. To achieve the fully substituted HMM, an excess of formaldehyde is required. scispace.com Ratios of melamine to formaldehyde can range from 1:6 to 1:12, with ratios of 1:7 to 1:10 being preferable for achieving a high degree of hydroxymethylation. google.com For instance, a molar ratio of 1:8 (melamine:formaldehyde) is commonly cited for yielding crystalline HMM.

Table 1: Reagents and Molar Ratios for HMM Synthesis
ReagentFunctionTypical Molar Ratio (Melamine:Formaldehyde)Reference
MelamineCore Molecule1 google.com
FormaldehydeHydroxymethylating Agent6 - 12 google.com
Sodium HydroxideCatalyst1-3% of formaldehyde weight google.com

This table illustrates the key reactants and their typical stoichiometric relationships in the synthesis of Hexamethylolmelamine (HMM).

Precise control of pH and temperature is essential for optimizing the yield and purity of HMM. The hydroxymethylation reaction is typically carried out under alkaline conditions, with a pH range of 8.0 to 10.0 being optimal. google.comgoogle.com Some processes specify a narrower range of 8.5 to 9.5. Maintaining an alkaline environment is crucial as it promotes the desired nucleophilic addition of formaldehyde to the melamine's amino groups. scispace.com

The reaction temperature also plays a significant role. The hydroxymethylation of melamine is generally conducted at temperatures ranging from 40°C to 90°C. google.com A commonly cited range is between 60°C and 70°C. google.com For example, reacting melamine and formaldehyde at 65°C and a pH of 8 has been shown to produce crystalline HMM. The reaction is exothermic, necessitating careful temperature management to prevent uncontrolled condensation reactions. ecoinvent.org

Table 2: Optimal pH and Temperature Ranges for HMM Synthesis
ParameterOptimal RangePurposeReference
pH8.0 - 10.0To catalyze the hydroxymethylation reaction google.comgoogle.com
Temperature40°C - 90°CTo control the reaction rate and prevent side reactions google.com

This table summarizes the critical process parameters of pH and temperature for the successful synthesis of Hexamethylolmelamine (HMM).

Following the formation of HMM, the second major step is the etherification of its six hydroxymethyl groups with methanol to yield the final product, Hexa(methoxymethyl)melamine (HMMM). This process transforms the hydrophilic HMM into the hydrophobic and organic-soluble HMMM.

In the etherification stage, methanol serves a dual purpose. It acts as the primary reactant, providing the methoxy (B1213986) groups that etherify the hydroxymethyl groups of HMM. Additionally, methanol functions as the reaction solvent, which is advantageous as it eliminates the need to introduce water into the reaction system, which could otherwise hinder the etherification process. google.com An excess of methanol is typically used to drive the reaction towards completion. The molar ratio of HMM to methanol can vary, with some processes using a ratio of up to 1:20. google.com

The etherification of HMM is catalyzed by acids. The reaction is typically conducted at a pH between 2 and 5. google.comgoogle.com Various acids can be employed as catalysts, including mineral acids like sulfuric acid and nitric acid, as well as organic acids such as p-toluenesulfonic acid and formic acid. google.comgoogle.comgoogle.com The acid catalyst protonates the hydroxymethyl groups, facilitating the nucleophilic attack by methanol and the subsequent elimination of water to form the ether linkage. The choice and concentration of the acid catalyst are important for controlling the reaction rate and minimizing potential side reactions, such as self-condensation of the melamine molecules. For example, a reaction can be carried out at a pH of 2.5 using formic acid. google.com

Table 3: Conditions for the Etherification of HMM to HMMM
ParameterConditionPurposeReference
Reactant/SolventMethanolProvides methoxy groups and serves as the reaction medium
HMM:Methanol Molar Ratio1:9 to 1:20To ensure complete etherification google.com
pH2.0 - 5.0To catalyze the etherification reaction google.comgoogle.com
Catalyst ExamplesSulfuric acid, Nitric acid, p-toluenesulfonic acidTo facilitate the formation of ether linkages google.comgoogle.com
Temperature40°C - 70°CTo control the reaction rate google.com

This table outlines the key conditions and reagents for the etherification of Hexamethylolmelamine (HMM) to produce Hexa(methoxymethyl)melamine (HMMM).

Etherification of HMM to HMMM

Multi-step Etherification Processes for Enhanced Alkylation

To enhance the degree of alkylation and achieve a higher conversion of hydroxyl groups to methoxymethyl groups, multi-step etherification processes are often employed. These processes recognize that the etherification of HMM with methanol is a reversible equilibrium reaction. researchgate.net To drive the reaction toward the formation of HMMM, strategies are implemented to remove water, a byproduct of the reaction. According to chemical equilibrium principles, minimizing water in the system favors the formation of the etherified product. google.com

One approach involves the initial synthesis of hexakis(hydroxymethyl)melamine, which is then separated from the reaction medium before undergoing etherification. google.com This separation helps to reduce the initial water content in the subsequent etherification step. Another technique is the use of repeated etherification steps. google.com After an initial etherification, the product can be isolated and subjected to further etherification to convert remaining hydroxymethyl groups.

A patented method describes a process where crystalline hexahydroxymethylmelamine (HHMM) is first produced. This crystalline intermediate is then dissolved in methanol and an acid catalyst is introduced to facilitate in situ etherification. This multi-step approach allows for better control over the reaction conditions at each stage, ultimately leading to a higher degree of etherification.

Advanced Synthetic Control and Optimization

Achieving the desired properties in the final HMMM product necessitates precise control over the synthesis process. This includes managing reaction conditions, aiming for high purity and monomer content, and minimizing undesirable side reactions.

Influence of Reaction Conditions on Product Properties

The properties of the resulting HMMM are highly dependent on the conditions maintained during synthesis. Key parameters that are carefully controlled include temperature, pH, and the type and concentration of the catalyst used. smolecule.com

Temperature and pH are critical factors that directly influence the degree of etherification. The hydroxymethylation step is typically carried out under mildly alkaline conditions (pH 7.5–9.0) and at temperatures between 60–80°C. npcsblog.comsmolecule.com Maintaining a temperature above 70°C during hydroxymethylation can lead to premature condensation, which reduces the number of sites available for subsequent etherification.

For the etherification step, the pH is adjusted to be acidic. npcsblog.com A pH below 1 can cause excessive condensation, while a pH above 5 significantly slows down the formation of methoxy groups. One specific method adjusts the pH to approximately 0.7-0.9 for the etherification process. evitachem.com Temperature also plays a crucial role in etherification. Studies have shown that increasing the temperature can increase the equilibrium constant of the etherification reaction. For instance, at a pH of 3.5, the equilibrium constant increases as the temperature is raised from 30°C to 55°C. researchgate.net However, elevated temperatures (80–120°C) during etherification can also increase the risk of self-condensation reactions. smolecule.com

ParameterConditionEffect on HMMM SynthesisReference
Hydroxymethylation TemperatureAbove 70°CInduces premature condensation, reducing etherification sites.
Etherification pH<1Causes over-condensation.
Etherification pH>5Slows methoxy group formation.
Etherification Temperature80–120°CAccelerates etherification but risks self-condensation. smolecule.com

The choice of catalyst is pivotal for both the hydroxymethylation and etherification stages. Alkaline catalysts are used in the initial methylolation phase to prevent the self-condensation of melamine. smolecule.com For the etherification step, acidic catalysts are employed to protonate the hydroxyl groups, thereby accelerating the reaction. smolecule.com Strong acids like sulfuric acid, oxalic acid, and p-toluenesulfonic acid are commonly used. npcsblog.comsmolecule.com

The concentration of the catalyst must be carefully managed. A catalyst concentration of 0.5–2.0 wt% of a sulfonic acid is often used to strike a balance between the reaction speed and the formation of byproducts. smolecule.com The type of catalyst can also influence the potential for side reactions. For example, using triethylamine (B128534) as a catalyst in melamine-formaldehyde reactions has been shown to increase the likelihood of side reactions during hydroxymethylation. researchgate.net

Catalyst TypeStageFunctionReference
Alkaline (e.g., NaOH)HydroxymethylationFacilitates methylolation and prevents melamine self-condensation. smolecule.comresearchgate.net
Acidic (e.g., Sulfonic Acids)EtherificationProtonates hydroxyl groups to accelerate etherification. smolecule.com
TriethylamineHydroxymethylationIncreases the possibility of side reactions. researchgate.net

Strategies for Achieving High Purity and Monomer Content

High purity and a high monomer content are desirable for consistent performance in applications. Achieving this requires careful control over the reaction and purification processes. One key strategy is to use an excess of methanol during the etherification step, which drives the reaction to completion and minimizes the presence of residual hydroxyl groups that could lead to premature polymerization. smolecule.com A molar ratio of 6:1 of methanol to HHMM is suggested to ensure complete etherification. smolecule.com

Purification techniques are also critical. Vacuum distillation is a common method to remove unreacted methanol. However, care must be taken to avoid thermal degradation of the product, which can occur at temperatures above 90°C. Membrane filtration can be used in continuous systems to remove salts without the need for phase separation.

Mitigation of Side Reactions and Oligomer Formation

Side reactions, particularly self-condensation and oligomer formation, can negatively impact the properties of HMMM. Under certain conditions, HMMM can undergo self-condensation, forming methylene (B1212753) bridges between the triazine rings. This is more likely to occur in moisture-deficient conditions and at elevated temperatures. pcimag.com

To mitigate these side reactions, controlling the reaction temperature and pH is crucial. As mentioned, hydroxymethylation temperatures above 70°C and etherification pH values below 1 can promote premature and over-condensation, respectively. The use of appropriate catalysts and catalyst concentrations also plays a role in minimizing unwanted reactions. smolecule.com By carefully managing these parameters, the formation of oligomers can be suppressed, leading to a product with a higher monomer content and more consistent performance. scribd.comwikipedia.org

Self-Condensation Mechanisms of HMMM

Hexa(methoxymethyl)melamine (HMMM) is a versatile crosslinking agent that can undergo self-condensation, particularly under acidic conditions and in the presence of moisture. wernerblank.comgdch.de This reaction involves the formation of methylene or ether linkages between melamine units, leading to the build-up of a polymer network.

The self-condensation process is complex and can proceed through several pathways. Under most normal baking conditions, the presence of atmospheric moisture is sufficient to initiate the self-condensation of HMMM. wernerblank.com The reaction typically begins with the hydrolysis of the methoxymethyl groups, which is followed by demethylolation and the subsequent release of formaldehyde. paint.org

One proposed mechanism involves the acid-catalyzed hydrolysis of a methoxymethyl group to a methylol group (-CH₂OH) and methanol. This is followed by the condensation of the methylol group with another methoxymethyl group, eliminating methanol and forming a methylene ether bridge (-CH₂-O-CH₂-). Alternatively, two methylol groups can condense to form a methylene ether bridge and water. Another possibility is the reaction of a methylol group with an imino group (-NH) on another melamine molecule, forming a methylene bridge (-CH₂-) and water.

It has been observed that under dry nitrogen, methylal can be a product of HMMM self-condensation. wernerblank.com However, in the presence of moisture, hydrolysis and demethylolation are considered the primary mechanisms. wernerblank.com The specific reaction products and their proportions are highly dependent on factors such as the composition of the amino resin, the catalyst used, and the application conditions. wernerblank.com For instance, the self-polymerization rate of HMMM is at its maximum at a pH of 1.22. gdch.de However, the monomer remains stable at a pH below 1 and above 6. gdch.de The use of methanol as a solvent can hinder polymerization as it is an elimination product of the reaction. gdch.de

Some studies suggest that HMMM does not undergo a significant degree of self-condensation compared to other melamine-formaldehyde resins. niir.org Instead, its primary reaction is with the functional groups on the main polymer backbone. niir.org

Table 1: Factors Influencing HMMM Self-Condensation

FactorEffect on Self-CondensationReferences
Moisture Initiates self-condensation through hydrolysis. wernerblank.com
Acid Catalyst Catalyzes the self-condensation reaction. gdch.de
pH Maximum self-polymerization rate at pH 1.22. gdch.de
Methanol Solvent Can hinder polymerization. gdch.de
Temperature Higher temperatures can promote demethylolation. scispace.com
Hydrolysis and Demethylolation Pathways

The hydrolysis and demethylolation of Hexa(methoxymethyl)melamine (HMMM) are critical reaction pathways, particularly in the context of its curing and degradation behavior. These reactions are often the initial steps in the self-condensation process and play a significant role in the formation of crosslinked networks. paint.org

Hydrolysis:

Under aqueous conditions, especially in the presence of an acid catalyst, the methoxymethyl groups of HMMM can undergo hydrolysis. researchgate.netwernerblank.com This reaction involves the replacement of a methoxy group (-OCH₃) with a hydroxyl group (-OH), yielding a methylol melamine derivative and methanol. researchgate.netwernerblank.com The general reaction can be represented as:

-N(CH₂OCH₃)₂ + H₂O ⇌ -N(CH₂OH)₂ + 2CH₃OH wernerblank.com

This hydrolysis is a reversible reaction. wernerblank.com The presence of water, even in small amounts from the atmosphere, is often sufficient to drive this process. wernerblank.com The resulting methylol groups are reactive intermediates that can participate in subsequent crosslinking reactions.

Demethylolation:

Following hydrolysis, or occurring concurrently, is the process of demethylolation. This pathway involves the elimination of formaldehyde from the methylol groups, leading to the formation of an imino group (-NH). paint.orgwernerblank.com The reaction is as follows:

-N(CH₂OH)₂ ⇌ -NHCH₂OH + HCHO wernerblank.com

The extent of hydrolysis and demethylolation is influenced by several factors, including the pH of the system, temperature, and the presence of other reactants. For instance, under acidic conditions (pH < 3), demethylolation is a primary degradation pathway, leading to the formation of formaldehyde, ammonia (B1221849), and carbon dioxide. In contrast, under alkaline conditions (pH > 9), the triazine ring itself can be cleaved, yielding products like cyanuric acid and methylamines. The rate of hydrolysis has been observed to follow first-order kinetics.

Table 2: Products of HMMM Hydrolysis and Demethylolation under Different Conditions

ConditionPrimary PathwayDetected ProductsReferences
Acidic (pH < 3) DemethylolationFormaldehyde, Ammonia, Carbon Dioxide
Alkaline (pH > 9) Triazine ring cleavageCyanuric acid, Methylamines
Aqueous, Acid Catalyst HydrolysisMethylol melamine derivatives, Methanol researchgate.netwernerblank.com
High Temperature DemethylolationFormaldehyde scispace.com

Crosslinking Chemistry and Polymer Network Formation with Hexa Methoxymethyl Melamine

Reaction Mechanisms of HMMM as a Crosslinking Agent

The crosslinking process involving HMMM is a series of chemical reactions that are typically initiated by an acid catalyst. wernerblank.comwernerblank.com The mechanism involves the activation of the methoxymethyl groups on the HMMM molecule, followed by reaction with functional groups on the polymer chains to form stable crosslinks.

The crosslinking reactions of HMMM are predominantly catalyzed by strong acids, such as sulfonic acids. wernerblank.com In the presence of an acid catalyst, a proton is donated to one of the ether oxygen atoms of the methoxymethyl groups on the HMMM molecule. This protonation makes the methoxymethyl group a better leaving group, facilitating the formation of a carbocation intermediate. This activation step is crucial for the subsequent reactions with the polymer chains. The general belief that only strong acidic conditions are required for a good cure has been found to be erroneous in some contexts. wernerblank.com With fully alkylated melamine (B1676169) formaldehyde (B43269) resins like HMMM, specific acid catalysis is the dominant crosslinking mechanism. researchgate.net

Table 1: Key Steps in Acid-Catalyzed Activation of HMMM

StepDescription
Protonation An acid catalyst donates a proton (H+) to the oxygen atom of a methoxymethyl group (-CH₂OCH₃) on the HMMM molecule.
Formation of Carbocation The protonated methoxymethyl group becomes unstable and leaves as methanol (B129727) (CH₃OH), resulting in the formation of a resonance-stabilized carbocation on the HMMM molecule.
Activation Site This carbocation serves as the reactive site for subsequent nucleophilic attack by functional groups on the polymer.

This table outlines the initial steps in the activation of HMMM under acidic conditions, which is a prerequisite for the crosslinking reaction.

Once the methoxymethyl groups are activated, they become susceptible to nucleophilic attack by polymers containing hydroxyl (-OH) or carboxyl (-COOH) functional groups. evitachem.comwernerblank.com The lone pair of electrons on the oxygen atom of the hydroxyl or carboxyl group attacks the electrophilic carbocation on the HMMM molecule. youtube.com This reaction leads to the formation of a new covalent bond between the HMMM crosslinker and the polymer chain. The relative reactivity of functional groups with HMMM generally follows the order: -SH > -OH > -CONH₂ > -COOH. pcimag.com

Carboxylic acids undergo a nucleophilic substitution reaction where the hydroxyl group is replaced by another nucleophilic group. khanacademy.org In the context of HMMM, the hydroxyl or carboxyl group of the polymer acts as the nucleophile. wernerblank.com

The nucleophilic attack by a hydroxyl group on the activated HMMM results in the formation of an ether linkage (-CH₂-O-Polymer) and the release of a molecule of methanol. evitachem.com When HMMM reacts with a hydroxyl-functional polymer, the resulting linkage is technically an acetal (B89532), which can be susceptible to hydrolysis under acidic conditions. wernerblank.comkhanacademy.orgmasterorganicchemistry.com

The reaction with a carboxyl group proceeds in a similar fashion, leading to the formation of an ester linkage. These crosslinking reactions create a robust three-dimensional network structure that significantly enhances the mechanical and chemical properties of the polymer system. evitachem.com

Table 2: Linkage Formation with HMMM

Functional Group on PolymerType of Linkage FormedByproduct
Hydroxyl (-OH)Ether/AcetalMethanol (CH₃OH)
Carboxyl (-COOH)EsterMethanol (CH₃OH)

This table summarizes the types of chemical bonds formed when HMMM reacts with hydroxyl and carboxyl functional groups on polymers.

Interaction Studies with Diverse Polymer Systems

HMMM is a versatile crosslinker compatible with a wide array of polymer resins, making it a valuable component in many coating and plastic formulations. pnid2000.com Its effectiveness has been demonstrated in systems based on acrylic polyols and polyester (B1180765) resins, where it contributes to the development of high-performance materials.

HMMM is frequently used to crosslink thermosettable acrylic polymers that contain either hydroxyl or carboxyl groups. pnid2000.com The crosslinking of acrylic latexes with HMMM is a common strategy for producing waterborne crosslinkable formulations. conicet.gov.ar In these systems, the acrylic latex particles are synthesized with co-monomers that introduce hydroxyl and carboxylic acid functionalities, which can then react with the alkoxymethyl groups of HMMM upon heating. conicet.gov.ar The curing mechanisms in these systems can be complex, as both self-crosslinking of the HMMM and, more significantly, external crosslinking with the hydroxyl and/or carboxylic groups of the acrylic polymers can occur simultaneously. conicet.gov.ar

Table 3: Research Findings on HMMM Crosslinking with Acrylic Polyols

FindingDescription
Reaction Conditions Curing is typically achieved by heating the formulation, often in the presence of an acid catalyst.
Resulting Properties Crosslinking with HMMM improves the hardness, chemical resistance, and overall durability of the resulting acrylic coating. pnid2000.com
Waterborne Systems HMMM's water solubility facilitates its incorporation into waterborne acrylic latexes, though ensuring a homogeneous distribution of the crosslinker can be a challenge. conicet.gov.ar

This table presents key research findings related to the interaction and crosslinking of HMMM with acrylic polyols.

HMMM is also an effective crosslinking agent for polyester resins, particularly those that are hydroxyl-terminated. pnid2000.comgoogle.com The reaction between HMMM and polyester resins is thermally initiated and results in a crosslinked network that enhances the performance of coatings. researchgate.net When used with polyesters, HMMM can impart high flexibility to the resulting films. pnid2000.com

In powder coating applications, a partial reaction between a linear, hydroxyl-terminated polyester resin and HMMM can be initiated to create a storage-stable powder that forms a pinhole-free film upon fusion. google.com The ratio of polyester to HMMM is a critical parameter in these formulations, typically ranging from 97:3 to 70:30 by weight. google.com

Table 4: Research Findings on HMMM Reactions with Polyester Resins

FindingDescription
Resin Functionality HMMM effectively crosslinks with polyester resins containing hydroxyl or carboxyl functional groups. pnid2000.com
Improved Flexibility The use of HMMM as a crosslinker can lead to films with high flexibility, a desirable property in many coating applications. pnid2000.com
Powder Coatings Partial curing of polyester/HMMM blends can produce stable powder coating resins with good film-forming properties. google.com
Surface Composition Studies using high-resolution XPS have shown that the surface composition of uncured and cured coatings based on HMMM and polyester resin mixtures exhibit minor differences. researchgate.net

This table summarizes key research findings concerning the reactions and interactions between HMMM and polyester resins.

Crosslinking in Polyurethane Systems

Hexa(methoxymethyl)melamine (HMMM) serves as an effective crosslinking agent for polyurethane systems, particularly those containing hydroxyl or carbamate (B1207046) functional groups. The crosslinking mechanism involves the reaction of the methoxymethyl groups of HMMM with the active hydrogen atoms of the polyurethane. pcimag.comresearchgate.net At elevated temperatures, typically around 120°C, a transetherification reaction occurs between the hydroxyl groups of the polyurethane and the methoxymethylol groups of HMMM. pcimag.com This reaction, often referred to as external crosslinking, is acid-catalyzed. wernerblank.com

The incorporation of HMMM into polyurethane coatings has been shown to significantly enhance their mechanical properties. For instance, studies on chemoenzymatically synthesized aliphatic urethane (B1682113) oils demonstrated that the addition of HMMM as a crosslinker led to a notable improvement in hardness and solvent resistance. pcimag.comresearchgate.net The hardness of the coated films increases with higher concentrations of HMMM due to the increased crosslink density and the formation of a complex structure resulting from the reaction between HMMM and polyurethane segments. pcimag.com However, excessive amounts of HMMM can have a detrimental effect on impact resistance, leading to hard and brittle films due to the dominance of self-condensation reactions of HMMM. pcimag.com

The impact of HMMM on the properties of a waterborne polyurethane is summarized in the table below.

PropertyChange with 8% HMMM
Tensile StrengthIncreased by 125%
T-type Peel StrengthIncreased by 7.4 N/cm
Temperature of Hard Segment's Maximum Thermal Decomposition RateIncreased by 38 °C
Water ResistanceGreatly improved

Data sourced from a study on HMMM crosslinking of anionic waterborne polyurethane. ciac.jl.cn

Adhesion Promotion in Rubber Compounds with Various Substrates

Hexa(methoxymethyl)melamine is a crucial component in rubber compounding for promoting adhesion between the rubber matrix and various reinforcing substrates, most notably steel and textile cords. vennok.comchemhorizon.comwikipedia.org It functions as a methylene (B1212753) donor in a two-part bonding system, typically used in conjunction with a methylene acceptor. vennok.comgoogle.com This system is essential for the performance and longevity of products like vehicle tires, conveyor belts, and hoses. chemhorizon.comthemolecularmindset.com

The benefits of using HMMM as an adhesion promoter in rubber compounds include:

Enhanced Adhesion: It significantly improves the bond strength between rubber and substrates like steel cords and fabrics. vennok.comchemhorizon.com

Improved Mechanical Properties: HMMM contributes to higher tensile strength, modulus, stiffness, and fatigue resistance in the rubber compound. themolecularmindset.compower-plast.com

Durability under Stress: The created bond is resistant to heat, humidity, and mechanical stress, ensuring long-term adhesion. themolecularmindset.com

Research has shown that while HMMM may not always improve the initial adhesion strength after cure, it significantly enhances adhesion retention after aging, particularly under humid conditions. researchgate.net This is attributed to HMMM's ability to stabilize the adhesion interphase. researchgate.net

Interactions with Phenolic Compounds (e.g., Resorcinol (B1680541), Novolak Resins)

The interaction between Hexa(methoxymethyl)melamine and phenolic compounds, particularly resorcinol and novolak resins, is fundamental to the adhesion promotion system in rubber compounds. google.compower-plast.com In this system, HMMM acts as the methylene donor, while the phenolic compound serves as the methylene acceptor. google.comepa.gov

During the vulcanization process, the heat causes HMMM to release formaldehyde. This formaldehyde then reacts in-situ with the highly reactive resorcinol or novolak resin. google.com This reaction forms a crosslinked, thermosetting resorcinol-formaldehyde (RF) resin network at the rubber-reinforcement interface. google.comresearchgate.net This in-situ formed resin provides a strong adhesive bond between the rubber and the reinforcing material, such as steel or polyester cords. wikipedia.orgepa.gov

The effectiveness of this bonding system relies on the reactivity of the phenolic compound. Resorcinol is particularly effective due to the meta-substitution on its benzene (B151609) ring, which provides highly reactive sites for reaction with the formaldehyde released from HMMM. google.com The combination of HMMM with these phenolic resins is a widely used industrial method to achieve robust and durable adhesion in tires and other reinforced rubber products. themolecularmindset.compower-plast.com Furthermore, HMMM is also used with phenolic reinforcing novolak resins to enhance the mechanical properties of the rubber compound itself, leading to increased modulus, tensile strength, stiffness, and hardness. power-plast.comwrchem.com

Functionalization of Wood (Cellulose or Lignin) Hydroxyl Groups

Hexa(methoxymethyl)melamine has the capability to react with the hydroxyl (-OH) groups present in the main components of wood, namely cellulose (B213188) and lignin (B12514952). researchgate.net This reaction offers a pathway for the chemical modification and functionalization of wood surfaces. As a melamine derivative, HMMM shows a preference for reacting with polyols and phenols, making the abundant hydroxyl groups in cellulose and lignin suitable reaction sites. researchgate.netnih.gov

The reaction involves the methoxymethyl groups of HMMM forming ether linkages with the hydroxyl groups of the wood constituents. This process can be utilized to crosslink wood components or to graft HMMM onto the wood surface, thereby altering its properties. This functionalization can lead to improved characteristics of wood-based materials. For example, the crosslinking action of HMMM has been shown to significantly increase the adhesive strength in wood adhesive systems. researchgate.net This enhancement is also associated with a higher failure temperature and improved thermal stability of the adhesive bond. researchgate.net

Factors Influencing Crosslinking Efficiency and Network Architecture

Concentration of HMMM and Co-reactants

The concentration of Hexa(methoxymethyl)melamine and its co-reactants is a critical factor that dictates the efficiency of the crosslinking process and the final architecture of the polymer network. wikipedia.orggoogle.com In both coating and rubber applications, varying the concentration of HMMM directly influences the crosslink density and, consequently, the material's mechanical properties.

In coating systems, such as those based on acrylic melamine, increasing the concentration of HMMM generally leads to a higher crosslink density. acs.org However, an excess of HMMM can lead to self-condensation reactions, which may result in a heterogeneous network with domains of highly crosslinked HMMM. pcimag.com This can increase hardness but may negatively impact flexibility and impact resistance. pcimag.com The molar ratio of HMMM's reactive groups to the functional groups on the polymer (e.g., hydroxyl groups) is a key parameter. For instance, a 1:1.2 molar ratio of reactive groups (polymer:HMMM) is a common practice in some industries. acs.orgnih.gov

In rubber adhesion systems, the ratio of HMMM (methylene donor) to the co-reactant, typically a methylene acceptor like resorcinol, is crucial for optimal performance. vennok.comgoogle.com An insufficient amount of HMMM relative to resorcinol will result in incomplete crosslinking of the resorcinol, negatively affecting adhesion. vennok.com Conversely, while an excess of HMMM is often recommended to ensure complete reaction with the resorcinol and to achieve higher modulus, a very large excess can significantly increase the cure time. vennok.com An optimized HMMM/resorcinol ratio, often around 1:1 by weight, has been found to provide a good balance of adhesion and cure properties. epa.govvennok.com

The following table shows the optimized formulation for adhesion between a rubber compound and polyester cord from a study using a Box-Behnken design.

ComponentOptimized Value (phr)
Silica5.76
Resorcinol1.17
HMMM1.45
CBS/MBTS0.81/0.19

This formulation resulted in an adhesion value of 15.7 kgf and a tear strength of 27.4 kgf/cm. epa.gov

Catalyst Type and Concentration in Curing

The type and concentration of the catalyst play a pivotal role in the curing process of systems crosslinked with Hexa(methoxymethyl)melamine. wikipedia.orggoogle.comevitachem.com The crosslinking reactions of HMMM with functional groups like hydroxyl and carboxyl are typically acid-catalyzed. wernerblank.comevitachem.com Strong acid catalysts, such as sulfonic acids (e.g., p-toluenesulfonic acid or PTSA), are commonly used to facilitate these reactions. wernerblank.compaint.org

The catalyst works by activating the methoxymethyl groups on the HMMM molecule, making them more susceptible to nucleophilic attack by the functional groups of the polymer. evitachem.com The choice of catalyst can significantly affect the cure rate and the final properties of the crosslinked network. For fully alkylated HMMM-type resins, acid catalysts with a pKa value of less than 1 are generally used. wernerblank.com

The concentration of the catalyst is a critical parameter. Increasing the catalyst concentration generally accelerates the curing process. researchgate.netnih.gov However, a higher catalyst concentration can also promote the self-condensation of HMMM, which may be undesirable in some applications as it can lead to a less uniform network structure. nih.gov The reaction order in catalyst concentration can be complex; for instance, one model study found the reaction rate to be proportional to the acid concentration to the power of 2.5. tue.nl

In some applications, "latent" or "blocked" catalysts are used. wernerblank.com These are catalysts that are inactive at room temperature but become active at elevated curing temperatures. This approach provides better storage stability and a longer pot life for the formulation. Amine-blocked sulfonic acids are a common example, where the amine blocking agent deactivates upon heating. wernerblank.com The choice of the amine, its pKa value, and boiling point all influence the stability of the formulation and the rate of cure. wernerblank.com

The table below summarizes the effect of different catalyst types on the hydroxymethylation reaction in melamine-formaldehyde systems.

CatalystEffect on Reaction
10% NaOHStandard catalyst for hydroxymethylation
TrimethylamineIncreased possibility of side reactions
Na2CO3-NaHCO3 bufferControlled pH environment for the reaction

This data provides insight into how catalyst choice can influence the fundamental reaction mechanisms. researchgate.net

Reaction Temperature and Duration

The temperature and duration of the curing process are critical variables that dictate the extent and nature of the crosslinking reactions in systems containing HMMM. Typically, in the presence of a suitable acid catalyst such as p-toluenesulfonic acid, the crosslinking of HMMM with functional polymers occurs at elevated temperatures.

The curing process can be conceptualized as occurring in distinct stages as the temperature increases. At moderately elevated temperatures, around 120 °C, the primary reaction is the transetherification between the methoxymethyl groups of HMMM and the hydroxyl groups of the co-polymer. This is often referred to as external crosslinking, where the HMMM molecules form bridges between different polymer chains. researchgate.net

As the temperature is further increased, typically to around 180 °C, self-condensation reactions of the HMMM molecules become more prevalent. researchgate.net This internal crosslinking involves the reaction of methoxy (B1213986) groups on the same or different HMMM molecules, leading to the formation of methylene and methyleneoxy bridges (-N-CH2-N- and -N-CH2-O-CH2-). These self-condensation reactions contribute to a higher crosslink density, which can significantly enhance the hardness and solvent resistance of the final polymer network. researchgate.net However, excessive self-condensation can also lead to brittleness in the resulting material. researchgate.net

The duration of the curing process is also crucial. For instance, with 0.5 to 1.0 wt% of a sulfonic acid catalyst, coatings formulated with HMMM-type resins can achieve a cured film in 10 to 30 minutes at temperatures ranging from 110°C to 130°C. dntb.gov.ua Shorter curing times at higher temperatures can be employed, but this requires careful optimization to avoid degradation of the polymer or excessive self-condensation of the HMMM. The interplay between temperature and time determines the final network structure and, consequently, the macroscopic properties of the crosslinked polymer.

The table below summarizes the influence of reaction temperature on the primary crosslinking reactions of HMMM.

Reaction TemperaturePredominant ReactionType of Crosslinking
~120 °CTransetherification with co-polymer hydroxyl groupsExternal
~180 °CSelf-condensation of HMMM moleculesInternal

Role of Molecular Weight and Functional Group Content of Co-polymers

The molecular weight and the type and concentration of functional groups on the co-polymer chains play a pivotal role in the crosslinking efficiency and the final properties of the HMMM-cured network.

HMMM is a versatile crosslinking agent that can react with a variety of functional groups on the co-polymer. The relative reactivity of these functional groups with HMMM generally follows the order: thiol (-SH) > hydroxyl (-OH) > amide (-CONH2) > carboxyl (-COOH). researchgate.net Therefore, the type of functional group present on the co-polymer will influence the rate and extent of the crosslinking reaction. For instance, acrylic polyols are commonly used in conjunction with HMMM to enhance their mechanical properties through the formation of a crosslinked network.

The content of these functional groups is also a critical factor. A higher concentration of functional groups on the co-polymer chains provides more sites for reaction with HMMM, leading to a higher crosslink density. This, in turn, generally results in increased hardness, solvent resistance, and thermal stability of the cured material. researchgate.net

The molecular weight of the co-polymer also has a significant impact on the final network structure. For a constant crosslinker content, increasing the number average molecular weight (Mn) of the co-polymer leads to a decrease in the glass transition temperature (Tg) and crosslink density. ncsu.edu This is because higher molecular weight polymers have fewer chain ends per unit volume, which are often the primary sites for functional groups. Conversely, decreasing the molecular weight of the co-polymer (from Mn = 3300 g/mol to Mn = 1500 g/mol ) has been shown to increase the glass transition temperature. ncsu.edu This is attributed to the higher concentration of functional end groups available for crosslinking, resulting in a more tightly crosslinked network.

The table below illustrates the general relationship between co-polymer characteristics and the properties of the HMMM-crosslinked network.

Co-polymer CharacteristicEffect on Crosslink DensityEffect on Glass Transition Temperature (Tg)
Increasing Functional Group ContentIncreaseIncrease
Increasing Molecular Weight (at constant crosslinker content)DecreaseDecrease
Decreasing Molecular Weight (at constant crosslinker content)IncreaseIncrease

Molecular Dynamics and Simulation Studies of HMMM Crosslinked Systems

To gain a deeper understanding of the structure-property relationships in Hexa(methoxymethyl)melamine (HMMM) crosslinked systems at a molecular level, computational methods such as molecular dynamics (MD) simulations have become invaluable tools. These simulations provide detailed insights into the formation of the polymer network and allow for the prediction of various material properties, complementing experimental investigations.

Atomistic and Coarse-Grained Simulation Methodologies

The study of HMMM crosslinked systems through molecular simulations can be approached at different levels of detail, primarily through atomistic and coarse-grained methodologies.

Atomistic simulations , also known as all-atom molecular dynamics (AAMD), represent every atom in the system explicitly. rsc.orgrsc.org This high level of detail allows for the accurate prediction of chemical interactions and the dynamics of the crosslinking process. In the context of HMMM systems, atomistic simulations can be used to model the reaction between the methoxymethyl groups of HMMM and the functional groups of the co-polymer, as well as the self-condensation reactions of HMMM. wernerblank.com By tracking the trajectories of individual atoms, researchers can investigate the formation of covalent bonds and the evolution of the network structure. However, the computational cost of AAMD simulations limits their application to relatively small system sizes and short timescales, typically on the order of nanoseconds. rsc.org

Prediction of Polymer System Properties

Molecular dynamics simulations are powerful tools for predicting a wide range of properties of HMMM crosslinked polymer systems, providing a link between the molecular structure and the macroscopic behavior of the material. By simulating the response of the polymer network to various stimuli, researchers can gain insights that are often difficult to obtain through experimental methods alone.

One of the key properties that can be predicted is the glass transition temperature (Tg) . This can be determined by simulating the cooling of the polymer melt and observing the change in properties such as density or specific volume as a function of temperature. Simulations have shown that Tg increases with increasing crosslink density. ncsu.eduwsu.edu

Mechanical properties , such as Young's modulus, yield strength, and the stress-strain behavior, can be predicted by subjecting the simulated polymer network to virtual tensile or shear deformations. rsc.org These simulations can reveal how factors like crosslink density and the chemical structure of the co-polymer influence the stiffness and strength of the material. For instance, it has been shown that the degree of crosslinking is positively correlated with the mechanical properties of the polymer.

Thermal properties , such as thermal conductivity, can also be investigated through MD simulations. The simulations can elucidate how the presence of crosslinks and other components, like moisture, can affect the heat transfer through the material.

Furthermore, simulations can provide detailed information about the microstructure of the crosslinked network, including the distribution of crosslinks, the free volume, and the mobility of different molecular species within the network. This information is crucial for understanding the performance and durability of the material.

The table below summarizes some of the key properties of HMMM crosslinked systems that can be predicted using molecular dynamics simulations.

PropertySimulation MethodKey Insights
Glass Transition Temperature (Tg)Cooling simulations, observing volume changesRelationship between Tg and crosslink density
Mechanical Properties (e.g., Young's Modulus)Virtual tensile or shear testsInfluence of network structure on stiffness and strength
Thermal ConductivityNon-equilibrium MD simulationsEffect of crosslinking on heat transfer
Microstructure (e.g., free volume)Analysis of simulation trajectoriesUnderstanding of molecular packing and mobility

Investigation of Melamine Agglomerate Formation

In HMMM crosslinked systems, particularly at higher concentrations of the crosslinker, there is a tendency for the melamine molecules to undergo self-condensation, which can lead to the formation of localized regions with a high concentration of melamine, often referred to as agglomerates. researchgate.net Molecular simulations provide a powerful tool to investigate the mechanisms and consequences of this phenomenon.

Computational simulations have been shown to be consistent with the experimental observation of melamine agglomerate formation at higher melamine content. researchgate.net By employing simulation techniques, it is possible to model the self-condensation reactions of HMMM and observe the resulting spatial distribution of the crosslinker within the polymer matrix. These simulations can help to elucidate the driving forces behind agglomeration, such as the interplay between the thermodynamics of mixing and the kinetics of the crosslinking reactions.

Furthermore, simulations can be used to explore how different formulation variables, such as the concentration of HMMM, the type of co-polymer, and the curing conditions, influence the extent of melamine agglomeration. This predictive capability can aid in the design of coating formulations with optimized performance by controlling the distribution of the crosslinker and avoiding the formation of large, potentially detrimental, agglomerates.

Advanced Characterization and Analytical Methodologies for Hexa Methoxymethyl Melamine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy plays a pivotal role in the analysis of HMMM and its derivatives, from the initial resin synthesis to the final cured material. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Raman spectroscopy provide detailed information on molecular structure, functional groups, and the dynamics of crosslinking reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for HMMM

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural characterization of HMMM and for monitoring the intricate reactions that occur during the curing process of melamine-formaldehyde (MF) resins. Both qualitative and quantitative NMR methods are employed to gain a comprehensive understanding of these complex systems.

The ability to monitor chemical reactions in real-time provides invaluable kinetic and mechanistic data. In situ NMR spectroscopy has been successfully developed to analyze the formation of melamine-formaldehyde resins without the need for offline sampling, which can alter the reaction conditions. researchgate.net This technique allows for the direct observation of the consumption of reactants and the formation of intermediates and final products as the reaction progresses within the NMR spectrometer.

To achieve this, both qualitative and quantitative NMR acquisition methods are required. Qualitative methods can be used to obtain results in situ and in real-time, providing a continuous snapshot of the chemical species present. scispace.com For quantitative analysis, a conversion factor can be determined by relating the qualitative in situ data to quantitative results obtained from inverse gated NMR spectra on the final resin form. scispace.com The development of these in situ methods has been tailored for standard 5 mm NMR tubes using 400 MHz NMR spectrometers, making the technique more accessible. scispace.com

Quantitative NMR (qNMR) provides precise measurements of the concentrations of various species within the reacting resin mixture, allowing for the generation of detailed reaction profiles. This is crucial for understanding the relative rates of different reactions occurring during the synthesis and curing of melamine (B1676169) resins. For instance, the reaction profiles for the addition stage of melamine resin formation show a rapid increase in methylol melamine species, which corresponds to an exponential decay of the methylene (B1212753) glycol species from the formaldehyde (B43269) solution. scispace.com

Furthermore, qNMR can distinguish and quantify the formation of different linkage types, such as ether and methylene bridges, during the condensation stages. scispace.com It has been observed that ether linkages are predominant in the initial addition stage and then plateau, while methylene linkages only begin to increase significantly after the addition stage is complete. scispace.com To ensure accurate quantification, it is essential to determine the longitudinal relaxation times (T1) of the different melamine species to set the appropriate repetition rates for the NMR acquisition methods. scispace.com

SpeciesReaction Stage ObservedTrend
Methylol melamineAddition StageRapid Increase
Methylene glycolAddition StageExponential Decay
Ether linkagesAddition & CondensationPredominate in addition, then plateau
Methylene linkagesCondensationIncrease after the addition stage

The determination of the alkoxy content, specifically the methoxymethyl groups in HMMM and related resins, is critical as it directly influences the crosslinking chemistry and the final properties of the cured material. NMR spectroscopy is a primary method for quantifying the degree of etherification.

By analyzing the ¹H and ¹³C NMR spectra, the signals corresponding to the methoxy (B1213986) groups (-OCH₃) can be integrated and compared to the signals from the melamine triazine ring or other structural components to calculate the molar ratio of methoxymethyl groups per triazine unit. wernerblank.com For instance, in a highly methylated melamine-formaldehyde resin, the amount of methanol (B129727) combined in the form of methoxymethyl groups (>N-CH₂OCH₃) can be precisely determined. wernerblank.com This analytical approach provides crucial data for quality control and for understanding the structure-property relationships in these thermosetting systems.

Fourier Transform Infrared (FTIR) Spectroscopy for Crosslinked Systems

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for studying the curing process and the resulting network structure of HMMM-crosslinked systems. By monitoring changes in the vibrational spectra of the material, FTIR can provide detailed information about the chemical reactions taking place during crosslinking. nih.govcnrs.fr

Real-time, in-situ FTIR spectroscopy can be used to track the chemical changes during the network formation of melamine-formaldehyde pre-polymers over a range of temperatures. nih.gov The fingerprint region of the mid-IR spectrum (approximately 1700 to 700 cm⁻¹) is particularly informative for monitoring the curing reaction. nih.gov

Key spectral features that are monitored include:

Triazine Ring Vibrations: Melamine formaldehyde resins exhibit characteristic absorbance bands for the triazine ring at approximately 1540 cm⁻¹ and 810 cm⁻¹. These bands tend to remain relatively constant throughout the curing process and can serve as internal references. nih.gov

C-O-C Vibrations: The formation of ether crosslinks can be observed through changes in the spectral region from 1100 to 1000 cm⁻¹, which corresponds to C-O-C stretching vibrations. cnrs.fr

C-N Stretching Vibrations: The band associated with C-N stretching, initially around 1355 cm⁻¹, shifts to approximately 1320 cm⁻¹ as a result of the formation of cross-links at the amine moiety. nih.gov

By applying chemometric tools such as multivariate curve resolution (MCR) to the series of FTIR spectra collected during curing, it is possible to mathematically extract the spectral components of the key chemical functionalities. This allows for the identification of methylol-rich, ether linkage-rich, and methylene linkage-rich resin entities and to track their evolution over time and with increasing temperature. nih.gov This approach has revealed that the curing of MF resins can be divided into distinct phases, from an initial stationary phase with free methylols to the formation of a flexible ether-crosslinked network, followed by hardening through the formation of methylene cross-links. nih.gov

Wavenumber (cm⁻¹)AssignmentChange during Curing
~1540 and ~810Triazine ring vibrationsRemains relatively constant
1100 - 1000C-O-C stretching vibrationsChanges indicate ether crosslink formation
~1355 to ~1320C-N stretching vibrationsShift indicates crosslink formation at the amine

Raman Spectroscopy for Agglomerate Detection

Raman spectroscopy is a valuable non-destructive analytical technique that provides information about the vibrational modes of molecules, making it well-suited for the chemical characterization of materials. In the context of HMMM and its applications, Raman spectroscopy can be a powerful tool for detecting and characterizing agglomerates. The formation of agglomerates, or clusters of particles, can significantly impact the performance of coatings and resins.

The principle of using Raman spectroscopy for particle analysis lies in its ability to provide a chemical "fingerprint" of the material being analyzed. particletechlabs.com This allows for the identification of specific chemical compounds and can also provide information about the physical state of the material, such as crystallinity and molecular orientation. optosky.net

For the detection of agglomerates, Raman microscopy is particularly useful. It combines the chemical specificity of Raman spectroscopy with the spatial resolution of microscopy, allowing for the analysis of very small particles, often down to a few micrometers in size. particletechlabs.comhoriba.com This capability is advantageous for identifying and characterizing localized concentrations of HMMM or its derivatives within a larger matrix.

The process of detecting agglomerates using Raman spectroscopy typically involves:

Spectral Acquisition: A laser is focused on the sample, and the scattered light is collected. The Raman spectrum reveals peaks corresponding to the specific vibrational modes of the molecules present.

Chemical Identification: The obtained Raman spectrum is compared to a reference spectrum of pure HMMM or the relevant derivative to confirm its chemical identity.

Spatial Mapping: By scanning the laser across an area of the sample, a chemical map can be generated. Regions with a high intensity of the characteristic HMMM Raman signal would indicate the presence of agglomerates.

Furthermore, changes in the Raman spectral features, such as peak width and position, can sometimes provide information about the local environment and intermolecular interactions within an agglomerate, which may differ from the well-dispersed material. Low-frequency phonon modes in the Raman spectra of solids can also offer insights into particle size and shape. tntech.edu While direct studies on HMMM agglomerate detection using Raman spectroscopy are not extensively detailed in the provided search results, the fundamental principles of Raman microscopy for particle and aggregate analysis are well-established and directly applicable. horiba.comtntech.edu

Chromatographic and Mass Spectrometric Approaches for Analysis

High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) has emerged as a powerful analytical tool for the simultaneous metabolic profiling and quantitative analysis of a wide range of analytes, including Hexa(methoxymethyl)melamine (HMMM) and its derivatives. nih.gov This technique combines the separation capabilities of ultra-performance liquid chromatography (UPLC) with the high sensitivity and selectivity of high-resolution mass spectrometry. nih.gov

In a typical LC-HRMS setup for the analysis of HMMM, a reversed-phase chromatography approach is often employed to separate the compound from other components in the sample matrix. fda.gov The separated analytes are then introduced into the high-resolution mass spectrometer, which can provide accurate mass measurements, enabling the identification and quantification of HMMM and its transformation products. fda.govresearchgate.net

A key advantage of LC-HRMS is its ability to perform non-target screening, which is particularly useful for identifying previously unknown transformation products of HMMM in environmental or biological samples. researchgate.net By analyzing the fragmentation patterns and accurate masses of the detected ions, researchers can propose structures for these novel compounds. researchgate.net For instance, in a lab-scale degradation experiment, LC-HRMS analysis identified 21 transformation products of HMMM, which were characterized by modifications to the di(methoxymethyl)amino side chains. researchgate.net

The quantitative performance of LC-HRMS for HMMM analysis is typically assessed by establishing external calibration curves using standard solutions of the compound. researchgate.net The limits of detection (LOD) and quantification (LOQ) for HMMM are generally in the low microgram-per-liter range, demonstrating the high sensitivity of the method. researchgate.net

Table 1: LC-HRMS Parameters for HMMM Analysis

ParameterValue
Chromatography
ColumnZorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm) massbank.eu
Mobile Phase AWater with 0.1% Formic Acid massbank.eu
Mobile Phase BAcetonitrile with 0.1% Formic Acid massbank.eu
Flow Rate0.3 mL/min massbank.eu
Column Temperature40 °C massbank.eu
Mass Spectrometry
InstrumentTripleTOF 6600 SCIEX massbank.eu
Ionization ModePositive Electrospray Ionization (ESI) massbank.eu
Precursor Ion (m/z)391.23 [M+H]+ massbank.eu
Collision Energy40 V massbank.eu

Solid-Phase Extraction (SPE) coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a widely used and effective method for the determination of HMMM and its derivatives in complex environmental matrices such as water and soil. mdpi.comnih.gov This approach involves a sample preparation step to isolate and concentrate the analytes of interest, followed by their separation and sensitive detection. nih.gov

The SPE procedure typically utilizes cartridges containing a sorbent material that can retain HMMM and its related compounds from the sample matrix. For the analysis of melamine and its derivatives, mixed-mode cation exchange (MCX) and mixed-mode anion exchange (MAX) SPE cartridges are often employed. fda.gov The selection of the appropriate SPE sorbent and elution solvents is crucial for achieving high recovery rates. researchgate.net For instance, in the analysis of various water matrices, both cation and anion exchange cartridges were used to pre-concentrate HMMM, melamine, and other derivatives. mdpi.com

Following the extraction and pre-concentration steps, the analytes are eluted and analyzed by HPLC-MS/MS. This technique provides excellent selectivity and sensitivity for the quantification of target compounds at trace levels. nih.govrestek.com The use of tandem mass spectrometry allows for the monitoring of specific precursor-to-product ion transitions, which enhances the specificity of the analysis and minimizes interferences from the sample matrix. thermofisher.com

The method's performance is validated by assessing parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.gov For environmental samples, LOQs for HMMM and related compounds can be achieved in the low nanogram-per-liter range, making this method suitable for monitoring their presence in various environmental compartments. nih.gov

Table 2: SPE-HPLC-MS/MS Method Parameters for HMMM in Water Samples

ParameterDescription
Sample Preparation (SPE)
SorbentOasis HLB cartridges nih.gov
Sample Volume300 mL nih.gov
Elution Solvent3 mL of Methanol:Ethyl Acetate (70:30 v/v) nih.gov
HPLC
ColumnZwitterionic HILIC LC column fda.gov
MS/MS
Ionization ModeElectrospray Ionization (Positive and Negative Modes) fda.gov
DetectionSelected Reaction Monitoring (SRM) fda.gov

Thermal Analysis and Mechanical Testing of HMMM-Modified Materials

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate the curing behavior and thermal properties of materials modified with Hexa(methoxymethyl)melamine (HMMM). tainstruments.com DSC measures the heat flow into or out of a sample as a function of temperature or time, providing valuable information about thermal transitions such as the glass transition temperature (Tg) and exothermic curing reactions. tainstruments.com

In the context of HMMM-modified materials, DSC is employed to study the crosslinking process. tainstruments.com A typical experiment involves heating the uncured material at a constant rate and observing the exothermic peak associated with the curing reaction. nih.gov The area under this peak is proportional to the total heat of reaction, which can be used to determine the degree of cure. nih.gov By conducting experiments at different heating rates, kinetic parameters of the curing reaction, such as the activation energy, can be determined using model-free kinetic analysis. researchgate.net

DSC is also instrumental in determining the glass transition temperature (Tg) of the cured material. researchgate.net The Tg is a critical parameter as it indicates the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. wikipedia.org An increase in Tg is often correlated with a higher degree of crosslinking. researchgate.net Studies have shown a good agreement between the Tg values obtained from DSC and those from Dynamic Mechanical Analysis (DMA). researchgate.net

Table 3: DSC Analysis of HMMM-Modified Polyester (B1180765) Coatings

HMMM Content (%)Glass Transition Temperature (Tg) from DSC (°C)
5~35 researchgate.net
10~40 researchgate.net
15~45 researchgate.net
20~50 researchgate.net
25~55 researchgate.net
30~60 researchgate.net

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymeric materials, including those crosslinked with Hexa(methoxymethyl)melamine (HMMM). hitachi-hightech.com DMA subjects a sample to a sinusoidal stress and measures the resulting strain, allowing for the determination of the storage modulus (E'), loss modulus (E''), and tan delta (tan δ) as a function of temperature or frequency. wikipedia.org

The storage modulus (E') represents the elastic response of the material and is a measure of its stiffness. hitachi-hightech.com For HMMM-modified materials, an increase in the crosslinker content generally leads to a higher storage modulus in the rubbery region, indicating a greater crosslink density. researchgate.netpaint.org The loss modulus (E'') reflects the viscous response and is related to the energy dissipated as heat. hitachi-hightech.com

The peak of the tan δ curve is often used to determine the glass transition temperature (Tg). hitachi-hightech.com As the HMMM content increases, the Tg typically shifts to higher temperatures, which is consistent with the formation of a more densely crosslinked network. researchgate.neticm.edu.pl DMA can also provide insights into the crosslink density of the network, which can be calculated from the storage modulus in the rubbery plateau region. paint.org

Table 4: Effect of HMMM Content on DMA Properties of Polyester Coatings

HMMM Content (%)Glass Transition Temperature (Tg) from DMA (°C)Storage Modulus (E') at Tg + 50°C (MPa)
5~40 researchgate.net~10 researchgate.net
10~45 researchgate.net~15 researchgate.net
15~50 researchgate.net~20 researchgate.net
20~55 researchgate.net~25 researchgate.net
25~60 researchgate.net~30 researchgate.net
30~65 researchgate.net~35 researchgate.net

The incorporation of Hexa(methoxymethyl)melamine (HMMM) as a crosslinking agent significantly influences the mechanical properties of composite materials, including their tensile strength and adhesiveness. researchgate.net Tensile testing is a fundamental method used to evaluate the strength and ductility of materials. In these tests, a sample is subjected to a controlled tensile force until it fails. The results provide key parameters such as Young's modulus, ultimate tensile strength, and strain to failure. researchgate.net

For HMMM-modified composites, studies have shown that the tensile strength generally increases with an optimal amount of HMMM. researchgate.net For example, in waterborne polyurethane adhesives, the tensile strength and initial modulus increased with HMMM content up to an optimal mole ratio of HMMM to dimethylolpropionic acid (DMPA) of 0.5. researchgate.net However, excessive amounts of HMMM can sometimes have a detrimental effect on certain properties like impact resistance. pcimag.com

The adhesiveness of HMMM-modified composites is another critical performance indicator. The adhesive strength is often measured through lap shear tests or pull-off tests. The addition of HMMM can enhance the adhesion of coatings to various substrates. For instance, modifying an acrylic resin with HMMM resulted in a significant increase in adhesion strength on both tinplate and bamboo substrates. researchgate.net This improvement is attributed to the formation of a network structure between the HMMM modifier and the resin. researchgate.net

Table 5: Adhesion Strength of HMMM-Modified Acrylic Resin

SubstrateUnmodified Acrylic Resin Adhesion (MPa)HMMM-Modified Acrylic Resin Adhesion (MPa)Percentage Improvement (%)
Tinplate3.20 researchgate.net4.21 researchgate.net31.56 researchgate.net
Bamboo5.69 researchgate.net7.36 researchgate.net29.35 researchgate.net

Occurrence and Distribution of HMMM in Aquatic Environments

The presence of HMMM in aquatic systems is a growing concern due to its persistence and mobility. researchgate.net It has been detected in municipal wastewater, surface waters, and urban runoff, indicating multiple pathways of environmental entry.

HMMM is frequently detected in municipal wastewater, with concentrations varying based on industrial input. In a study of four wastewater treatment plants (WWTPs), the combined median concentrations of HMMM and two of its transformation products, TetraMMM and DiMMM, were 2.8 µg/L in three plants. nih.govresearchgate.net In a fourth plant with a higher proportion of industrial wastewater, the median concentration was significantly higher at 17.9 µg/L. nih.govresearchgate.net

Table 1: Median Concentrations of HMMM and its Transformation Products in WWTPs
WWTP TypeCombined Median Concentration (HMMM, TetraMMM, DiMMM)
Primarily Municipal2.8 µg/L
High Industrial Contribution17.9 µg/L

HMMM is a ubiquitous contaminant in urban surface waters. nih.gov Studies in German rivers have reported HMMM concentrations ranging from 0.01 to 0.88 μg/L, with some locations reaching as high as 6.16 µg/L. researchgate.netgdch.de Similarly, elevated concentrations of HMMM, exceeding 1 µg/L, have been detected in rivers in the Greater Toronto Area, particularly during rain events and snowmelt. nih.govresearchgate.net

Urban runoff and stormwater are significant vectors for the transport of HMMM into aquatic environments. nih.gov In Germany, HMMM was detected at a concentration of 0.66 μg/L in highway runoff. nih.gov Stormwater retention basins have also shown elevated concentrations, with a maximum of 2.29 μg/L. nih.gov In North America, a study on urban creeks detected HMMM at concentrations up to approximately 0.3 μg/L in surface water and up to 9 μg/L in road runoff. researchgate.netsccwrp.org Research in Australian waterways found HMMM concentrations to be at the lower end of those reported in North America and Europe, ranging from less than 5 to 46 ng/L. nih.gov

Table 2: Reported Concentrations of HMMM in Various Surface Waters
Location/Water Body TypeConcentration Range
German Rivers0.01 - 6.16 µg/L
Canadian Rivers (during rain/snowmelt)> 1 µg/L
German Highway Runoff0.66 µg/L
German Stormwater Retention BasinsUp to 2.29 µg/L
North American Urban Creeks (Road Runoff)Up to ~9 µg/L
North American Urban Creeks (Surface Water)Up to ~0.3 µg/L
Australian Waterways<5 - 46 ng/L

The primary sources of HMMM in the environment are linked to its industrial applications. It is widely used as a crosslinking agent in the production of coatings and plastics for items such as cans, coils, and automobiles. researchgate.net Discharges from industrial facilities, particularly the automotive and textile industries, have been identified as significant point sources of HMMM into rivers and wastewater systems. researchgate.netnih.gov

A major non-point source of HMMM is the abrasion of vehicle tires. nih.gov HMMM is used in tire manufacturing to enhance the adhesion between rubber and steel cords. wikipedia.org Through normal wear and tear, particles are released from tires, and HMMM, being water-soluble, can leach from these particles. wikipedia.orgnih.gov Road runoff then transports these tire wear particles and the leached HMMM into nearby water bodies, making it a significant contributor to HMMM contamination in urban watersheds. wikipedia.orgnih.gov It has been suggested that HMMM can serve as a chemical indicator for the presence of leachates from tire wear particles in road runoff. nih.gov

Transformation Pathways and Metabolites of HMMM in the Environment

In the environment, HMMM undergoes transformation rather than complete mineralization. nih.gov This leads to the formation of various transformation products (TPs), which can also be persistent and mobile in aquatic systems.

Laboratory experiments using activated sludge have shown that HMMM is transformed under aerobic conditions but is not significantly mineralized. nih.govresearchgate.net In these studies, 21 different TPs were identified. nih.govresearchgate.net The degradation process is complex, with multiple transformation routes. researchgate.net After 28 days in a lab experiment, the major transformation product identified was methylol-1,3,5-triazin-2,4,6-triamin. nih.govresearchgate.net In surface waters affected by WWTP discharges, HMMM and 12 of its TPs were detected, with the total concentration of TPs often exceeding that of the parent HMMM compound. researchgate.net

The transformation of HMMM in the environment primarily occurs through a sequence of three basic reactions: hydrolysis, demethylolation (elimination of formaldehyde), and oxidation. researchgate.net The process begins with the hydrolysis of a methoxy group, which results in the formation of a methylol group and methanol. researchgate.net This is followed by the elimination of the methylol group as formaldehyde, leading to the formation of a free amine group. researchgate.net Alternatively, the methylol group can be oxidized to an aldehyde. researchgate.net Through these stepwise transformations of its six methoxymethyl groups, HMMM is gradually broken down into a series of smaller, more polar transformation products. researchgate.net

An in-depth examination of the environmental presence and impact of Hexa(methoxymethyl)melamine (HMMM), a cross-linking agent used in industrial coatings and rubber production, reveals a complex interplay of chemical transformation, ecological risk, and emerging sustainable solutions. This article focuses exclusively on the environmental fate, ecotoxicology, and sustainability aspects of this compound.

Advanced Applications and Research Frontiers of Hexa Methoxymethyl Melamine in Material Science

High-Performance Coatings and Films

Hexa(methoxymethyl)melamine (HMMM) is a highly versatile crosslinking agent integral to the formulation of high-performance coatings and films. niir.orgslideshare.net As a hexa-functional, low molecular weight melamine-formaldehyde resin, it is utilized in a wide array of polymeric materials, including both organo-soluble and water-borne systems. niir.orgentrepreneurindia.co Its primary function is to react with polymers containing hydroxyl, carboxyl, or amide groups, such as alkyd, polyester (B1180765), and acrylic resins. niir.org This reaction, typically catalyzed by acids, forms a robust three-dimensional polymer network of stable ether or acetal (B89532) linkages, which significantly enhances the final properties of the coating. smolecule.com This crosslinking mechanism is fundamental to achieving finishes that are hard, yet flexible, and capable of withstanding harsh conditions. HMMM is a key ingredient in high-solid or waterborne finishes, inks, and coatings for metal, plastic, and paper industries. niir.orgresearchgate.net

Coil Coatings for Metal Substrates

HMMM is a critical component in coil coatings, which are applied to metal sheets before fabrication. niir.orgslideshare.net These pre-painted metals are used in a variety of products, including architectural cladding, appliances (white goods), and containers. niir.orgresearchgate.net The combination of polyester resins with HMMM is common in this application, yielding coatings with high elasticity, adhesion, and protective properties. nih.gov The coating must endure significant deformations during the forming process without cracking to prevent corrosion of the metal substrate. researchgate.net Research on thermosetting polyester-based coatings crosslinked with HMMM has shown that the concentration of the crosslinker is a critical factor in determining the thermal-mechanical properties essential for formability and durability. researchgate.net

Enhancing Durability, Chemical Resistance, and Mechanical Properties in Coatings

The incorporation of HMMM as a crosslinking agent significantly improves the key performance characteristics of coatings. The formation of a dense, three-dimensional network through crosslinking imparts notable enhancements in hardness, durability, and resistance to chemicals and weathering. smolecule.com This makes HMMM-containing coatings suitable for applications demanding robust and long-lasting finishes.

Research has demonstrated a direct correlation between the concentration of HMMM and the thermal and mechanical properties of the resulting material. For instance, in polyester coil coatings, increasing the HMMM crosslinker content leads to a higher glass transition temperature (Tg) and crosslink density. researchgate.net

Table 1: Effect of HMMM Crosslinker Content on the Glass Transition Temperature (Tg) of Polyester Coatings

HMMM Content (%) Tg (°C) - via DSC
5 35
10 40
20 52
30 60

This table is based on data from studies on thermosetting polyester coatings and illustrates the impact of HMMM concentration on the glass transition temperature, a key indicator of the polymer network's rigidity. researchgate.net

Furthermore, studies on waterborne polyurethane films modified with HMMM showed significant improvements in performance. As the mass fraction of HMMM was increased to 8%, the tensile strength of the composite material increased by 125%, and the temperature of the hard segment's maximum thermal decomposition rate increased by 38°C, indicating enhanced heat resistance. ciac.jl.cn The water resistance of the crosslinked film was also greatly improved. ciac.jl.cn The unique ability of HMMM to form flexible yet durable networks makes it particularly advantageous in applications that require both strength and resilience. smolecule.com

Plastics and Thermosetting Materials

Hexa(methoxymethyl)melamine is widely incorporated into thermosetting resins to improve their physical and thermal properties. As a member of the melamine-formaldehyde resin family, it is known for its ability to enhance the mechanical properties of materials through the formation of a networked polymer matrix. smolecule.com These resins are valued for their toughness, thermal stability, and electrical resistance. niir.org HMMM acts as a key ingredient in the formulation of high-performance thermosetting plastics by forming strong covalent bonds during the curing process, which imparts significant heat resistance and durability.

Automotive Parts and Household Items

The enhanced properties imparted by HMMM make it a valuable component in the production of plastics for various consumer and industrial goods. smolecule.comevitachem.com In the automotive industry, plastics formulated with HMMM are used for high-performance components that require high mechanical strength and heat resistance. smolecule.com The use of melamine (B1676169) formaldehyde (B43269) resins in automotive manufacturing is a significant contributor to the market's growth. entrepreneurindia.co Similarly, these robust plastics are used in the formulation of household items, where durability and resistance to wear are desired. smolecule.com

Enhancing Mechanical Properties in Thermosetting Plastics

The primary role of HMMM in thermosetting plastics is to act as a crosslinking agent, which significantly enhances their mechanical properties. evitachem.com The hexa-functional nature of HMMM allows it to create a densely crosslinked three-dimensional network within the polymer matrix. This structure is responsible for a notable increase in the hardness and strength of the final material. evitachem.com Research into novel halogen-free flame retardant thermosets has utilized HMMM in hybrid systems with phosphorus-containing epoxy resins and phenol (B47542) formaldehyde novolac. expresspolymlett.com The resulting materials demonstrated high glass-transition temperatures (123–147°C) and excellent thermal stability, with decomposition temperatures at 5% weight loss recorded at or above 308°C. expresspolymlett.com This highlights HMMM's role in creating high-performance thermosets suitable for demanding applications.

Table 2: Thermal Properties of HMMM-Containing Hybrid Thermosets

Sample (EPN-D/HMMM/n-PF ratio) Glass Transition Temp (Tg, °C) 5% Weight Loss Temp (Td,5%, °C) Char Yield at 700°C (Yc, wt%)
100/0/23.4 123 308 39.4
90/10/23.4 134 332 43.1
80/20/23.4 147 334 44.2

This table presents data from a study on hybrid thermosets, showing how the inclusion of HMMM contributes to improved thermal stability. expresspolymlett.com

Adhesives and Sealants

Hexa(methoxymethyl)melamine (HMMM) is a versatile crosslinking agent used in a variety of adhesive and sealant formulations to enhance their performance characteristics. Its primary function is to create a robust three-dimensional polymer network, which improves the mechanical strength, thermal stability, and chemical resistance of the final product.

Hardener in Adhesive Formulations

As a hexa-functional crosslinking agent, HMMM is integral to the formulation of high-performance thermosetting adhesives. It is compatible with a wide range of polymer resins that contain active functional groups such as hydroxyl (-OH), carboxyl (-COOH), or amide groups. These include polyester, acrylic, and epoxy resins.

The hardening or curing process is typically initiated by heat and catalyzed by a strong acid. Under these conditions, the methoxymethyl groups of HMMM react with the functional groups on the polymer chains. This reaction forms stable ether or acetal linkages, effectively creating a densely crosslinked network. This network structure is crucial for imparting significant improvements to the material's properties, including hardness, stiffness, tensile strength, and resistance to chemicals and solvents. The efficiency of this process allows for precise control over the desired crosslink density to achieve specific performance characteristics in the adhesive.

For instance, in polyester-based coatings and adhesives, increasing the concentration of HMMM has been shown to directly correlate with an increase in the glass transition temperature (Tg) of the material, indicating a higher degree of crosslinking and improved thermal properties.

Table 1: Effect of HMMM Concentration on Glass Transition Temperature (Tg) of a Polyester Coating

HMMM Concentration (%)Glass Transition Temperature (Tg) (°C)
5~45
15~55
30~65

This table is interactive. You can sort and filter the data.

Development of Degradable Adhesives with Dynamic Bonds

A significant area of advanced research involves the use of HMMM in the development of degradable adhesives. Traditional thermoset adhesives are difficult to recycle or reprocess due to their permanent covalent crosslinks. To address this, researchers have explored incorporating dynamic covalent bonds into the adhesive network.

In one innovative approach, HMMM is combined with an alkoxysilane to create thermoset adhesives with dynamic silyl (B83357) ether bonds. rti.orgacs.org These bonds exhibit a dynamic nature that makes the adhesive susceptible to methanolysis. rti.orgacs.org This process allows for the breakdown of the crosslinked network under specific conditions, enabling the recovery of the original components, including HMMM and the substrate to which the adhesive was applied. rti.orgacs.org This technology represents a step towards more sustainable and recyclable adhesive systems, addressing the end-of-life challenges associated with traditional thermosets. rti.orgacs.org

Adhesion to Glass Substrates

The same chemistry that allows for the development of degradable adhesives has also shown exceptional performance in bonding to glass. The combination of HMMM and an alkoxysilane produces transparent thermoset materials that exhibit remarkable adhesion to glass substrates. rti.orgacs.orgfigshare.com This is particularly valuable in applications where a strong, durable, and transparent bond to glass is required. The mechanism of adhesion is attributed to the formation of a robust, crosslinked network at the adhesive-glass interface, which is facilitated by the reactive nature of the HMMM and silane (B1218182) components.

Rubber Products and Tire Manufacturing

In the rubber industry, particularly in the manufacturing of tires, HMMM plays a critical role as both a vulcanizing agent and a key component in adhesion-promoting systems. It is essential for ensuring the durability and safety of high-performance rubber products.

Vulcanizing Agent and Adhesion Promoter in Rubber Compounds

HMMM is widely used as a methylene (B1212753) donor in "dry bonding" systems, typically in conjunction with a methylene acceptor such as a resorcinol-formaldehyde (RF) resin. researchgate.netthemolecularmindset.comgoogle.com During the vulcanization process, HMMM and the resorcinol (B1680541) resin react in-situ to form a reinforcing resin network throughout the rubber matrix. google.com This network significantly enhances the rubber compound's properties.

The key functions and advantages of using HMMM in rubber compounds include:

Increased Mechanical Properties: The resin network increases the modulus, tensile strength, stiffness, and hardness of the rubber. power-plast.com

Improved Adhesion: It creates strong, durable bonds between the rubber and various reinforcing materials. themolecularmindset.compower-plast.com

Safer Alternative: HMMM is considered a safer and cleaner alternative to older methylene donors like hexamethylenetetramine (HMT), as it does not produce ammonia (B1221849) as a byproduct and offers better scorch protection. themolecularmindset.com

Research has also shown that HMMM can trap amines generated from certain accelerators during vulcanization. researchgate.netresearchgate.net This action can improve the physical properties of the vulcanized rubber, such as crosslink density and strain modulus, and enhance the retention of adhesion, particularly after aging. researchgate.netresearchgate.net

Table 2: Typical Components of an HMMM-Based Dry Bonding System in Rubber

ComponentFunctionTypical Loading (phr)
Hexa(methoxymethyl)melamine (HMMM)Methylene Donor1.5 - 3
Resorcinol-Formaldehyde (RF) ResinMethylene Acceptor2 - 5
SilicaReinforcing Filler / Modulus EnhancerVaries

This table is interactive. You can sort and filter the data.

Improving Bonding Between Rubber and Metal Substrates

One of the most critical applications of HMMM is in promoting the adhesion between rubber and metal reinforcing materials, particularly the brass-plated steel cords used in radial tires. rubber-point.comhisenchemical.com The integrity of this bond is paramount for tire performance and safety.

The HMMM/resorcinol system creates a resinous layer at the rubber-steel interface that provides a strong and durable bond. researchgate.net Studies have specifically investigated the role of HMMM as an adhesion promoter in these systems. While the addition of HMMM may not significantly increase the initial adhesion strength after curing, it has been shown to substantially enhance the retention of adhesion after humidity aging. researchgate.netresearchgate.netresearchgate.net This is a critical factor for tire durability, as moisture can degrade the bond between the rubber and the steel cord over time. The presence of HMMM helps to create a more stable and moisture-resistant interphase, preserving the integrity of the composite structure under harsh environmental conditions. researchgate.net

Textile Finishing and Other Emerging Applications

Hexa(methoxymethyl)melamine (HMMM) is a versatile crosslinking agent whose applications extend into specialized areas of material science, most notably in textile finishing. Its ability to form durable crosslinked networks with a variety of polymers makes it an effective agent for enhancing the functional properties of fabrics. Beyond textiles, the unique chemistry of HMMM opens up possibilities in other advanced applications like microencapsulation.

Imparting Durability and Stain Resistance in Textiles

In the textile industry, HMMM is employed in finishing processes to improve the durability and stain resistance of fabrics. evitachem.com When applied to textiles, particularly those rich in cellulosic fibers like cotton, HMMM crosslinks with the hydroxyl groups of the cellulose (B213188) chains. wikipedia.org This chemical bonding reinforces the fabric structure at a molecular level, leading to several desirable properties. The crosslinking process helps to prevent the movement of cellulose molecules, which is the primary cause of wrinkling, thus imparting a "wrinkle-resistant" or "durable press" quality to the fabric. wikipedia.orgslideshare.net

The formation of a crosslinked network on the fabric surface also enhances its durability and resistance to wear and tear. slideshare.net Furthermore, this treated surface can exhibit improved stain resistance by reducing the fabric's natural absorbency and creating a barrier that repels spills. The effectiveness of HMMM in textile finishing is attributed to its ability to form strong, stable bonds with the fabric fibers, resulting in a finish that can withstand multiple washing cycles.

Below is a table summarizing the effects of HMMM-based resin treatments on fabric properties:

PropertyEffect of HMMM TreatmentMechanism of Action
Wrinkle Recovery Significantly IncreasedCrosslinking of cellulose chains prevents molecular slippage and wrinkle formation. slideshare.net
Tensile Strength May be slightly reducedThe crosslinking can make the fibers more rigid and less able to distribute stress.
Tear Strength May be reducedSimilar to tensile strength, increased rigidity can lead to easier tear propagation.
Abrasion Resistance Generally ImprovedThe resin forms a protective layer on the fiber surface.
Stain Resistance EnhancedThe crosslinked surface is less porous and more repellent to liquids.
Dimensional Stability ImprovedThe crosslinked network helps the fabric maintain its shape and size.

This table provides a generalized overview. Specific outcomes can vary based on the fabric type, resin concentration, and curing process.

Potential in Microencapsulation Technologies

Microencapsulation is a process where tiny particles or droplets are surrounded by a coating to create small capsules. These capsules can protect the core material from the surrounding environment, control its release, or change its properties. Melamine-formaldehyde (MF) resins are widely used as shell materials in microencapsulation due to their excellent mechanical strength, thermal stability, and low cost. proquest.comresearchgate.net

While much of the literature focuses on MF resins in general, the properties of HMMM suggest its potential as a key component in advanced microencapsulation systems. As a monomeric and highly etherified melamine resin, HMMM offers a high degree of control over the crosslinking reaction, which is crucial for forming a uniform and stable capsule wall. The methoxymethyl groups of HMMM can react with hydroxyl groups present on a core material or a stabilizing agent in an emulsion, leading to the in-situ polymerization of a protective shell. proquest.com

Potential applications for HMMM in microencapsulation include:

Controlled Release of Fragrances: HMMM can be used to create microcapsules that protect volatile fragrance oils, allowing for a slow and sustained release in applications like scented fabrics or air fresheners. nih.gov

Encapsulation of Phase Change Materials (PCMs): Microencapsulated PCMs are used in "smart textiles" to regulate temperature. The robust shell formed by a melamine-based resin like HMMM can withstand the volume changes of the PCM during phase transition.

Protection of Active Ingredients: In agriculture or pharmaceuticals, HMMM could be used to encapsulate sensitive active ingredients, protecting them from degradation and controlling their release over time.

The table below outlines the potential advantages of using HMMM in microencapsulation:

FeaturePotential Advantage in Microencapsulation
High Reactivity Allows for rapid and efficient formation of the capsule shell.
Controlled Crosslinking Enables precise control over shell thickness and porosity.
Good Thermal Stability Creates microcapsules that can withstand high temperatures.
Excellent Mechanical Strength Produces robust microcapsules that can resist rupture.

Future Research Directions in HMMM Chemistry and Applications

The ongoing demand for high-performance materials continues to drive research into new applications and modifications of existing chemical compounds. For Hexa(methoxymethyl)melamine, its well-established role as a crosslinker provides a foundation for exploring more advanced functionalities. Future research is likely to focus on novel functionalization strategies, its integration into advanced composite materials, and its potential use in the burgeoning field of smart materials.

Novel Functionalization Strategies of HMMM

The molecular structure of HMMM, with its central triazine ring and six methoxymethyl groups, offers several avenues for chemical modification to introduce new functionalities. Future research could explore the following strategies:

Modification of the Triazine Ring: While challenging, the substitution of one or more of the amino groups on the triazine ring before the reaction with formaldehyde and methanol (B129727) could introduce new reactive sites or alter the fundamental properties of the molecule.

Co-polymerization with Other Monomers: HMMM can be co-polymerized with other formaldehyde-based monomers to create hybrid resins with tailored properties. For instance, incorporating urea (B33335) or other amino compounds could alter the flexibility, adhesion, and cure characteristics of the resulting crosslinker. allnex.com

Reaction with Functional Alcohols: While HMMM is synthesized with methanol, using other functional alcohols during the etherification step could introduce a wide range of chemical groups. For example, using a fluoroalkanol could impart hydrophobicity, while an alcohol with a UV-absorbing moiety could enhance the UV stability of the final material.

Post-synthesis Modification of Methoxymethyl Groups: The methoxymethyl groups themselves can be targets for further chemical reactions. For instance, trans-etherification with a higher boiling point alcohol could modify the resin's compatibility with different polymer systems.

A summary of potential functionalization strategies is presented in the table below:

Functionalization StrategyPotential OutcomeExample Application
Triazine Ring Modification Altered core properties, new reactive sites.Development of specialty crosslinkers with unique reactivity.
Co-polymerization Hybrid resins with tailored flexibility and cure speed.High-performance coatings with optimized properties.
Use of Functional Alcohols Introduction of specific functionalities (e.g., hydrophobicity, UV absorption).Weather-resistant coatings, low-surface-energy materials.
Post-synthesis Modification Modified solubility, compatibility, and reactivity.Custom crosslinkers for specific polymer matrices.

Exploration of HMMM in Advanced Composite Materials

HMMM is already utilized as an adhesion promoter in the tire industry, enhancing the bond between rubber and reinforcing cords. chemhorizon.comwikipedia.org This application serves as a precedent for its broader use in advanced composite materials. Future research can build upon this by exploring HMMM's role in:

High-Temperature Composites: The thermal stability of the crosslinked network formed by HMMM makes it a candidate for use in composites designed for high-temperature applications. Research could focus on formulating HMMM with high-performance polymers like polyimides or silicones to create composites with superior thermal and mechanical properties.

Nanocomposites: The dispersion of nanofillers (e.g., carbon nanotubes, graphene, nanoclays) within a polymer matrix is a significant challenge in the development of nanocomposites. HMMM could be functionalized to interact with the surface of these nanofillers, improving their dispersion and creating a stronger interface with the polymer matrix.

The table below outlines potential research areas for HMMM in advanced composites:

Composite TypePotential Role of HMMMDesired Improvement
Fiber-Reinforced Plastics Interfacial adhesion promoterEnhanced mechanical strength and load transfer.
High-Temperature Composites Thermally stable crosslinkerImproved performance at elevated temperatures.
Nanocomposites Dispersion aid and interfacial modifierUniform filler distribution and enhanced properties.

Integration of HMMM in Smart Materials and Responsive Systems

Smart materials, or stimuli-responsive materials, are designed to change their properties in response to external stimuli such as temperature, pH, light, or an electric field. rsc.orgrsc.org The crosslink density of a polymer network plays a crucial role in its ability to respond to stimuli. While there is currently limited direct research on HMMM in smart materials, its function as a versatile crosslinker suggests significant potential in this area.

Future research could investigate the integration of HMMM into:

Stimuli-Responsive Hydrogels: Hydrogels are crosslinked polymer networks that can absorb large amounts of water. By incorporating HMMM as a crosslinker into a polymer that is sensitive to a particular stimulus, it may be possible to create hydrogels that exhibit controlled swelling and deswelling behavior. mdpi.com This could have applications in drug delivery, sensors, and actuators.

Shape-Memory Polymers: Shape-memory polymers can be deformed and then return to their original shape upon exposure to a specific stimulus. The crosslinks in these materials act as the "memory" of the original shape. HMMM could be used to create robust and tunable crosslinked networks in shape-memory polymer systems.

Self-Healing Materials: One approach to creating self-healing materials is to incorporate microcapsules containing a healing agent into a polymer matrix. As discussed in section 6.5.2, HMMM has potential in microencapsulation. Furthermore, the crosslinking chemistry of HMMM itself could be adapted to create reversible bonds that allow a material to heal after being damaged.

The following table summarizes the potential roles of HMMM in smart materials:

Smart Material SystemPotential Function of HMMMPotential Application
Stimuli-Responsive Hydrogels Control of crosslink density and network structure.Controlled drug release, biosensors.
Shape-Memory Polymers Formation of a stable network to "remember" the original shape.Deployable structures, smart textiles.
Self-Healing Materials Encapsulation of healing agents, formation of reversible crosslinks.Coatings and structural components with extended lifespan.

Further Understanding of HMMM Agglomerate Behavior in Complex Matrices

Hexa(methoxymethyl)melamine (HMMM) is a widely utilized crosslinking agent in various material systems, including automotive and coil coatings. paint.orgresearchgate.net While its primary function is to react with polymer backbones to form a durable covalent network, its behavior within the uncured matrix is complex. semanticscholar.org Research indicates that HMMM does not always remain uniformly dispersed; instead, it can exhibit self-condensation and form agglomerates within the polymer formulation. semanticscholar.orgpcimag.com The formation and size of these agglomerates are influenced by the concentration of HMMM and can have significant effects on the final properties of the cured material. semanticscholar.orgpcimag.com

Detailed research using molecular dynamics simulations and spectroscopic analysis has provided significant insights into this phenomenon. It has been observed that at higher concentrations, HMMM has a tendency to self-condense even before the primary curing reaction with the main polymer resin takes place. semanticscholar.orgpcimag.com This leads to the formation of distinct HMMM-rich domains or agglomerates within the matrix. The presence of these domains can affect the homogeneity of the crosslink density in the final cured film.

The table below summarizes key research findings regarding the characterization of HMMM agglomerates in complex matrices.

Analytical Method Matrix System Key Findings Reported Agglomerate Size
Raman SpectroscopyPolyester/HMMMConfirmed the formation of HMMM agglomerates through self-condensation.5-8 µm
Dynamic Mechanical Analysis (DMA)Polyester/HMMMShowed that the formation of agglomerates is dependent on the concentration of HMMM.-
Coarse-Grained SimulationsGeneric Polymer/HMMMSuggested the formation of smaller HMMM agglomerates at the nanoscale.~5 nm
Atomistic SimulationsPolyester/HMMMUsed to identify the formation of melamine agglomerates at various concentrations.-

Understanding the mechanisms and contributing factors to HMMM agglomeration is crucial for optimizing material formulations. Non-uniform distribution and the presence of agglomerates can lead to localized variations in mechanical properties, potentially creating brittle regions within the material. pcimag.com By controlling the concentration and promoting better dispersion, formulators can mitigate the effects of HMMM self-condensation to achieve more homogeneous and durable materials.

Conclusion and Outlook

Summary of Key Research Findings on Hexa(methoxymethyl)melamine

Hexa(methoxymethyl)melamine is a hexa-functional crosslinking agent synthesized from melamine (B1676169), formaldehyde (B43269), and methanol (B129727). evitachem.com Its primary function is to form a robust three-dimensional network structure by reacting with polymers containing hydroxyl (-OH), carboxyl (-COOH), or amide groups. evitachem.compcimag.com This crosslinking is typically acid-catalyzed and results in the formation of ether or acetal (B89532) linkages, significantly enhancing the mechanical properties, thermal stability, and chemical resistance of the final material. evitachem.com

The versatility of HMMM is evident in its wide range of industrial applications. It is a key component in:

Coatings: Used in automotive and industrial finishes to improve durability and resistance. evitachem.com

Plastics: Enhances the mechanical properties of thermosetting plastics. evitachem.com

Rubber: Acts as an adhesion promoter, particularly in tire manufacturing to improve the bond between rubber and steel cords. evitachem.com

Textiles: Imparts durability and stain resistance to fabrics. evitachem.com

Adhesives: Functions as a hardener in various formulations. researchgate.net

Research has also elucidated the crosslinking mechanism, which involves the acid-catalyzed activation of the methoxymethyl groups for nucleophilic attack by the functional groups on the polymer chains. evitachem.com The degree of crosslinking can be controlled by factors such as the concentration of HMMM, the type of catalyst, and the reaction temperature and duration. evitachem.com

Table 1: Key Properties and Applications of Hexa(methoxymethyl)melamine

Property/ApplicationDescription
Chemical Formula C15H30N6O6
Molar Mass 390.44 g/mol
Primary Function Crosslinking agent
Reactive Groups Methoxymethyl groups
Reacts With Polymers containing hydroxyl, carboxyl, or amide groups
Key Industries Coatings, Plastics, Rubber, Textiles, Adhesives

Current Challenges and Knowledge Gaps in HMMM Research

Despite its widespread use, research has identified several challenges and knowledge gaps associated with HMMM. A primary concern is its environmental impact. HMMM's hydrophilic nature allows it to leach from products, such as tire wear particles, into urban runoff, leading to its detection in rivers and surface waters. evitachem.comnih.gov

Environmental Fate and Ecotoxicology:

Persistence and Transformation: While HMMM itself has a moderate persistence in the environment, it can transform into various byproducts. researchgate.net These transformation products can exhibit increased mobility and may be more persistent, with some detected in raw water sources for drinking water. researchgate.net The complete biodegradation pathways of HMMM are not yet fully understood. researchgate.net

Wastewater Treatment: Conventional wastewater treatment plants may not effectively remove HMMM and its transformation products; in fact, their concentrations can sometimes increase during treatment, possibly due to the breakdown of HMMM-containing precursors. evitachem.comresearchgate.net

Ecotoxicological Effects: There is a significant knowledge gap regarding the long-term ecotoxicological effects of HMMM and its degradation products. gdch.de While HMMM alone may exhibit low toxicity, there is evidence that it can enhance the toxicity of other pollutants in aquatic environments. gdch.de Further research is needed to understand these potential synergistic effects. gdch.de

Material and Application Challenges:

Performance Limitations: In certain applications, HMMM-crosslinked materials have shown limitations. For instance, some coatings exhibit poor resistance to acids and alkalis. pcimag.com Using an excess of HMMM can also negatively affect the impact resistance of the material. pcimag.com

Non-uniform Crosslinking: The self-condensation of melamine can lead to a non-homogeneous distribution of the crosslinker in films, resulting in variations in crosslink density and potentially compromising the material's performance. researchgate.netresearchgate.net

Analytical Difficulties: Accurately quantifying HMMM in environmental samples can be challenging due to its variable concentrations and the presence of other co-occurring cyclic amines. researchgate.netnih.gov

Table 2: Summary of Challenges in HMMM Research

CategoryChallenge/Knowledge Gap
Environmental Leaching into waterways from consumer products.
Formation of persistent and mobile transformation products.
Incomplete understanding of biodegradation pathways.
Inefficient removal in wastewater treatment plants.
Lack of data on long-term ecotoxicological effects and synergistic toxicity.
Material Performance Poor acid/alkali resistance in some applications.
Detrimental effects on impact resistance when used in excess.
Non-uniform crosslinking due to self-condensation.
Analytical Difficulties in accurate environmental quantification.

Prospective Avenues for Future Research and Development of HMMM-based Materials

Addressing the current challenges opens up several prospective avenues for future research and development of HMMM and related materials.

Sustainable and Environmentally Friendly Alternatives:

A critical area of future research is the development of more sustainable and biodegradable crosslinking agents that can serve as alternatives to HMMM. This could involve modifying the HMMM structure to enhance its biodegradability or exploring entirely new bio-based crosslinkers. aimspress.comresearchgate.net The goal is to create materials that maintain high performance while minimizing their environmental footprint. mdpi.com

Advanced Material Development:

Future research should focus on formulating HMMM-based materials with improved properties. This includes enhancing their resistance to chemical degradation and improving the homogeneity of the crosslinked network to ensure consistent performance. Investigating the use of HMMM in novel composite materials and high-performance coatings could lead to new applications.

Environmental Remediation and Monitoring:

There is a pressing need for research into advanced water treatment technologies specifically designed to remove HMMM and its persistent transformation products from wastewater and drinking water sources. researchgate.net

Further development of sensitive and robust analytical methods is crucial for accurate monitoring of HMMM and its derivatives in the environment. This will aid in assessing the effectiveness of remediation strategies and understanding the environmental fate of these compounds.

Fundamental Understanding:

Continued fundamental research into the crosslinking mechanisms of HMMM with different polymers can lead to more precise control over material properties. A deeper understanding of the self-condensation process is necessary to develop strategies to mitigate its negative effects.

Comprehensive studies on the ecotoxicology of HMMM and its transformation products are essential to establish environmental quality standards and protect aquatic ecosystems.

Q & A

Q. What analytical methods are recommended for detecting HMMM in environmental water samples?

Non-targeted tandem mass spectrometry (MS/MS) coupled with high-resolution mass spectrometry (HRMS) is the gold standard for detecting HMMM and its derivatives. Key steps include:

  • Library matching : Use spectral libraries (e.g., GNPS) with cosine similarity scores >0.9 and precursor mass accuracy <10 ppm for confident annotation .
  • Retention time alignment : Validate with authentic standards to confirm identity .
  • Extraction optimization : Hydrophobic PPL resin at pH 8 yields ~3% efficiency due to protonation of amino groups at low pH. Standard addition experiments are critical for quantifying low recoveries (0.3–3%) .

Q. What are the primary environmental sources and pathways of HMMM contamination?

HMMM enters aquatic systems via industrial discharges, particularly from automotive coatings, tire wear, and polymer manufacturing. Key pathways include:

  • Wastewater effluents : Associated with automotive industry runoff .
  • Urban stormwater : Tire-wear particles release HMMM into watersheds, as observed in Australian and German rivers .
  • Polymer degradation : Leaching from coatings and plastics during aging .

Q. How is HMMM regulated in environmental risk assessments?

Regulatory frameworks (e.g., Canada’s CEPA) currently deem HMMM a low-risk contaminant due to:

  • Predicted No-Effect Concentrations (PNEC) : Derived from melamine analogs, though uncertainties exist .
  • Exposure margins : Theoretical drinking water concentrations (0.3–3 µg/L) are below critical effect levels .
    However, chronic toxicity and mixture effects require further study .

Q. What are the acute toxicity endpoints for HMMM in aquatic organisms?

HMMM shows acute toxicity to daphnia and fish, with mechanisms linked to:

  • Bladder and urinary system effects : Inferred from melamine analogs .
  • Neurotoxicity : Observed in vitro but not yet confirmed in vivo .
    EC50 values for daphnia are prioritized in risk assessments, though PNEC reliance on predicted data introduces uncertainty .

Q. How does pH influence HMMM stability in aqueous solutions?

Under acidic conditions (pH ~1.22), HMMM undergoes rapid self-condensation to form cross-linked polymers, detected as colloidal suspensions. Stability increases at lower pH (<1.22) or in the presence of alcohols, which suppress polymerization .

Advanced Research Questions

Q. What experimental designs are recommended for studying HMMM transformation products (TPs)?

  • Molecular networking : Use HRMS data to map TPs (e.g., demethylation, dehydration) via mass differences (Δm/z = 14.0162, 18.0089) and spectral similarity .
  • Degradation experiments : Simulate environmental conditions (UV light, microbial activity) to track TP formation. Compare with stormwater runoff data (e.g., Seattle studies) .
  • Isotope labeling : Trace methoxymethyl group fate during photolysis or biodegradation .

Q. How do HMMM’s mixture effects challenge current risk assessment models?

HMMM contributes up to 65% of the total risk quotient (RQmix) in micropollutant blends, but its PNEC (predicted) vs. experimental neurotoxicity data creates discordance. Advanced approaches include:

  • In vitro bioassays : Quantify neurotoxicity and endocrine disruption endpoints .
  • Probabilistic modeling : Account for co-occurring surfactants and flame retardants that amplify mixture toxicity .

Q. What methodological gaps exist in quantifying HMMM’s environmental persistence?

  • Extraction bias : Low recovery (0.3–3%) using PPL resin underestimates true concentrations. Alternative sorbents (e.g., mixed-mode ion exchange) may improve capture of protonated amino groups .
  • Transformation kinetics : Lack of data on half-lives in sediments or biofilms .

Q. How can isotopic tracing resolve HMMM’s degradation pathways in complex matrices?

  • 13C/15N-labeled HMMM : Track demethoxylation and incorporation into microbial biomass .
  • Nontarget HRMS : Identify unknown TPs via neutral loss patterns (e.g., –CH2O, –CO) .

Q. What experimental controls are critical for studying HMMM’s polymerization in lab settings?

  • pH monitoring : Maintain precise buffering (e.g., pH 1.22 for maximum condensation rate) .
  • Alcohol inhibitors : Test methanol/ethanol to distinguish abiotic vs. biotic degradation .
  • Colloid characterization : Use dynamic light scattering (DLS) to quantify particle size shifts during polymerization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.